

Synthesis of Indocyanine Green from EINECS 264-176-2

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Compound of Interest

Compound Name: EINECS 264-176-2

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Synthesis of Indocyanine Green: A Technical Guide

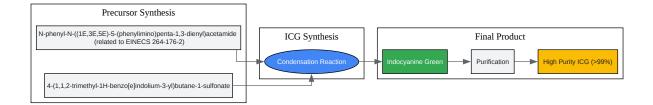
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye with significant applications in medical diagnostics. This document provides a comprehensive overview of a common synthetic pathway, including detailed experimental protocols, quantitative data, and visual representations of the chemical processes. The synthesis involves the reaction of two key intermediates, one of which is derived from the chemical entity identified by **EINECS 264-176-2**.

Overview of the Synthetic Pathway

The synthesis of Indocyanine Green is typically achieved through the condensation of two key heterocyclic intermediates. The overall reaction scheme is presented below. This guide will focus on a widely-referenced method involving the reaction of 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate with a polymethine chain precursor, which is structurally analogous to the compound registered under **EINECS 264-176-2** (2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium inner salt).





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Overall workflow for the synthesis of Indocyanine Green.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursors and the final Indocyanine Green product.

Synthesis of 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate

This protocol is adapted from a method described in patent literature.

Procedure:

- A mixture of 1,1,2-trimethyl-1H-benzo[e]indole (100g) is reacted with 1,4-butane sultone (88.6 mL).
- The reaction mixture is heated to 140-150°C for 12 hours.
- An additional 88.6 mL of 1,4-butane sultone is added, and the mixture is stirred for another 6 hours at 140-150°C.
- Upon completion, the reaction mixture is cooled to 60-65°C, and acetone is added.
- The mixture is maintained at 60-65°C for 30-45 minutes and then cooled to 25-30°C.



• The precipitated solid is filtered and washed with acetone to yield the title compound.

Quantitative Data:

Parameter	Value
Yield	150 g
Purity	>90%

Synthesis of Indocyanine Green

This protocol is based on a one-step condensation method that provides a high yield of ICG.

Procedure:

- Charge a reaction vessel with methanol at 25-30°C.
- Add 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate (56.17 g, 1.95 equivalent) and anhydrous sodium acetate (35.1 g, 2.6 equivalent).
- Stir the solution for 5 minutes, then heat to reflux (65-70°C) and maintain for 15-30 minutes.
- Add a solution of N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide (25 g) in methanol (25 ml) at reflux temperature (65-70°C).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- After completion, cool the reaction to 25-30°C and add 1000 ml of ethyl acetate.
- Stir for 6 hours at 25-30°C.
- Filter the product and wash with 50 ml of ethyl acetate.

Quantitative Data:



Parameter	Value
Yield	46-50.5 g (80%)
HPLC Purity	>98.0%

Purification of Indocyanine Green

High purity ICG is crucial for medical applications. The following purification protocol is effective in achieving a purity of over 99%.

Procedure:

- Add 315 ml of demineralized water to a vessel at 25-30°C.
- Add 45 g of crude Indocyanine Green.
- Heat the mixture to 55-60°C.
- Add 900 ml of acetone and reflux for 1 hour.
- Gradually cool to room temperature and stir for 12 hours at 25-30°C.
- Filter the purified product and wash with acetone.

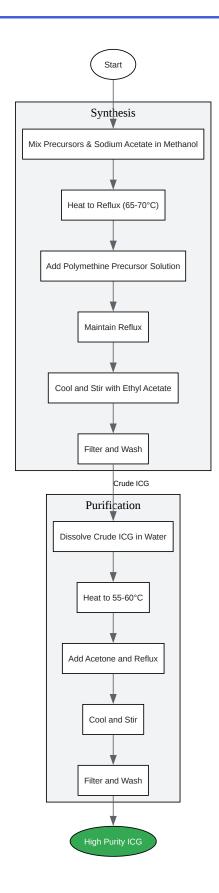
Quantitative Data:

Parameter	Value
Yield	25-35 g
HPLC Purity	>99.0%

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of Indocyanine Green.





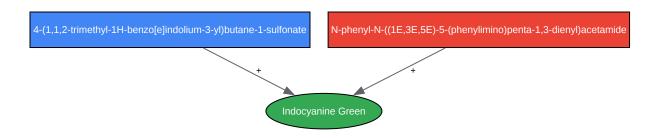
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Step-by-step workflow for ICG synthesis and purification.



Logical Relationship of Reactants

The core of the ICG synthesis is the condensation reaction between the two main precursors.



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Condensation of precursors to form Indocyanine Green.

This guide provides a foundational understanding of a key synthetic route to Indocyanine Green. Researchers and drug development professionals are encouraged to consult the primary literature and patents for further details and safety information. The provided protocols and data are intended for informational purposes and should be adapted and optimized based on laboratory conditions and scale.

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